N-(2-azepan-1-ylethyl)-N-ethyl-3-(propionylamino)benzamide
Overview
Description
N-(2-azepan-1-ylethyl)-N-ethyl-3-(propionylamino)benzamide is a useful research compound. Its molecular formula is C20H31N3O2 and its molecular weight is 345.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.24162724 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Azepanes in Chemical Synthesis
Rhodium-Catalyzed C-H Activation/Cycloaddition
A study demonstrated Rh(III)-catalyzed C–H activation/cycloaddition of benzamides and methylenecyclopropanes, leading to the selective synthesis of spiro dihydroisoquinolinones and furan-fused azepinones. This process, featuring mild conditions and high efficiency, underscores the utility of azepane-related compounds in synthesizing biologically interesting heterocycles (Cui, Zhang, & Wu, 2013).
Synthesis of Azo Polymers
Poly(ether-ester) azo polymers, incorporating azepane derivatives, were synthesized and evaluated for biodegradability by azoreductase present in the rat caecum. These azo polymers, with potential for colon-specific drug release, highlight another scientific application of azepane derivatives in material science (Samyn, Kalala, Mooter, & Kinget, 1995).
Benzamides in Drug Discovery
PKB Inhibitors
Novel azepane derivatives were evaluated for protein kinase B (PKB) inhibition, demonstrating the importance of azepane scaffolds in developing new therapeutic agents. This research showcases structure-based optimization leading to compounds with significant biological activity and plasma stability, offering insights into drug design and discovery (Breitenlechner et al., 2004).
Material Science and Polymer Chemistry
Azepanium Ionic Liquids
Azepane was used to synthesize a new family of room temperature ionic liquids, demonstrating the compound's versatility in creating environmentally friendly solvents. This research suggests potential applications of azepane derivatives in green chemistry and industrial processes (Belhocine et al., 2011).
Properties
IUPAC Name |
N-[2-(azepan-1-yl)ethyl]-N-ethyl-3-(propanoylamino)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-3-19(24)21-18-11-9-10-17(16-18)20(25)23(4-2)15-14-22-12-7-5-6-8-13-22/h9-11,16H,3-8,12-15H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIVURITUYSSGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N(CC)CCN2CCCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.